molecular formula C6H14ClNO2 B1527959 Methyl 2-(methylamino)butanoate hydrochloride CAS No. 1390654-01-9

Methyl 2-(methylamino)butanoate hydrochloride

Cat. No.: B1527959
CAS No.: 1390654-01-9
M. Wt: 167.63 g/mol
InChI Key: ASOJIUMAOMSETO-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)butanoate hydrochloride (CAS: 1390654-01-9) is a hydrochloride salt of a methyl-substituted amino acid ester. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol . The compound features a methylamino group (-NHCH₃) at the second carbon of the butanoate backbone and a methyl ester group (-COOCH₃). It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing chiral molecules or peptidomimetics. The hydrochloride form enhances stability and solubility in polar solvents, making it suitable for reaction conditions requiring aqueous compatibility .

Properties

IUPAC Name

methyl 2-(methylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-5(7-2)6(8)9-3;/h5,7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJIUMAOMSETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-01-9
Record name Butanoic acid, 2-(methylamino)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name methyl 2-(methylamino)butanoate hydrochloride
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Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₆H₁₄ClN₁O₂
Molecular Weight: 171.64 g/mol
CAS Number: 448948-17-2

The compound features both an ester and an amine functional group, which are crucial for its reactivity and biological interactions. The presence of these functional groups allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Scientific Research Applications

  • Organic Synthesis:
    • Methyl 2-(methylamino)butanoate hydrochloride serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, making it valuable for chemists looking to create novel compounds.
  • Medicinal Chemistry:
    • The compound is being researched as a precursor for pharmaceuticals. Its ability to modify biological pathways positions it as a candidate for drug development targeting metabolic disorders and other health conditions.
  • Biochemical Studies:
    • In biochemical research, this compound is utilized to study enzyme kinetics and metabolic pathways. Its interactions with enzymes provide insights into biochemical mechanisms and potential therapeutic targets.
  • Industrial Applications:
    • This compound is used in the production of specialty chemicals, showcasing its versatility in both research and industrial applications.

Case Studies and Research Findings

  • NNMT Inhibition Study:
    A study focused on the inhibitory effects of this compound derivatives on NNMT demonstrated significant reductions in cell proliferation rates in human oral cancer cell lines at concentrations ranging from 10 μM to 100 μM over 72 hours. This suggests potential therapeutic applications in oncology where NNMT is overexpressed.
  • Metabolic Pathway Analysis:
    Research has explored the compound's role in amino acid metabolism. Its structural features allow it to participate in various enzymatic reactions, providing new insights into amino acid utilization within cells.
  • Synthesis of Active Pharmaceutical Ingredients (APIs):
    The compound has been utilized as an intermediate in the synthesis of other pharmaceutical compounds, demonstrating its utility in developing new drugs targeting various diseases.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)butanoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-(methylamino)butanoate Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO₂ (same as target compound).
  • Key Differences: The methylamino group is positioned at the fourth carbon instead of the second.
  • Applications: Used in peptide modifications where distal amino groups are required for conjugation .
Methyl 2-(ethylamino)butanoate Hydrochloride
  • Molecular Formula: C₇H₁₅ClNO₂.
  • Key Differences: The amino group is substituted with an ethyl group (-NHC₂H₅), increasing lipophilicity (logP ~1.2 vs. ~0.8 for the methyl derivative).
  • Applications : Favored in lipid-soluble drug formulations due to enhanced membrane permeability .
Methyl 2-amino-3-methylbutanoate Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO₂.
  • Key Differences : A methyl branch at the third carbon introduces steric hindrance, slowing enzymatic degradation. This compound is a valine derivative, making it relevant in peptide synthesis .
(R)- and (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO₂.
  • Key Differences : Chiral centers at the second carbon (R or S configuration) enable enantioselective synthesis. The (R)-isomer (CAS: 118725-00-1) is used in asymmetric catalysis .
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate Hydrochloride
  • Molecular Formula: C₈H₁₈ClNO₂.
  • Key Differences : 3,3-Dimethyl substitution creates significant steric bulk, reducing reaction rates in crowded environments. The (S)-configuration is critical for binding to chiral receptors .
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
  • Molecular Formula: C₇H₁₃ClNO₂.
  • Key Differences : Incorporates a cyclobutane ring , introducing ring strain (≈26 kcal/mol) that enhances reactivity in ring-opening reactions. Used in spirocyclic drug candidates .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-(methylamino)butanoate HCl C₆H₁₄ClNO₂ 2-methylamino, butanoate methyl ester 167.63 Intermediate in chiral synthesis
Methyl 4-(methylamino)butanoate HCl C₆H₁₄ClNO₂ 4-methylamino, butanoate methyl ester 167.63 Distal amino conjugation
Methyl 2-(ethylamino)butanoate HCl C₇H₁₅ClNO₂ 2-ethylamino, butanoate methyl ester 181.65 Lipophilic drug delivery
Methyl 2-amino-3-methylbutanoate HCl C₆H₁₄ClNO₂ 2-amino, 3-methyl, butanoate methyl 167.63 Valine derivative, peptide synthesis
(R)-Methyl 2-amino-2-methylbutanoate HCl C₆H₁₄ClNO₂ 2-amino-2-methyl, R-configuration 167.63 Asymmetric catalysis
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 3,3-dimethyl, S-configuration 195.69 Steric hindrance in synthesis
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₃ClNO₂ Cyclobutane ring, methylamino 169.64 Spirocyclic drug intermediates

Pharmacological and Industrial Relevance

  • Pharmaceuticals: These compounds serve as precursors for β-amino acid derivatives, which resist proteolytic degradation and enhance drug half-life .
  • Agrochemicals: Ethylamino derivatives () are explored for pesticidal activity due to their membrane permeability .

Biological Activity

Methyl 2-(methylamino)butanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is an ester that features a methylamino group, which contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C₆H₁₄ClN
  • Molecular Weight : 145.64 g/mol
  • CAS Number : 1390654-01-9

The presence of both ester and amine functionalities allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it a valuable building block in organic synthesis and pharmaceutical development .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interactions : The compound may act as a substrate for enzymes involved in metabolic pathways, influencing processes such as amino acid metabolism and neurotransmitter synthesis .
  • Receptor Binding : Preliminary studies suggest potential interactions with neurotransmitter receptors, although detailed pharmacological profiles are still under investigation .
  • Metabolic Transformations : The compound undergoes hydrolysis to form biologically active metabolites, which may exhibit distinct pharmacological effects .

Case Studies

  • Enzyme-Substrate Interaction Studies :
    • Research has demonstrated that this compound can act as a substrate for specific enzymes, leading to insights into its role in metabolic pathways .
    • For example, the compound was evaluated for its effect on enzyme activity in cell-based assays, revealing potential applications in drug development targeting metabolic disorders.
  • Pharmacological Evaluations :
    • A study focused on the compound's effect on cancer cell lines indicated that it could modulate cellular pathways associated with tumor growth. The results suggested that this compound might possess anti-cancer properties through the inhibition of specific oncogenic pathways .
  • Toxicological Assessments :
    • Safety evaluations have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further pharmacological exploration .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(aminomethyl)butanoate hydrochlorideAmine and ester functionalitiesDistinct reactivity profile due to amine group
Benzyl 3-methyl-2-(methylamino)butanoate hydrochlorideBenzyl group; similar amine structurePotential interactions with neurotransmitter receptors
Ethyl 2-(aminomethyl)butanoate hydrochlorideEthyl instead of methylDifferent solubility and stability characteristics

This comparison highlights how the structural features of this compound contribute to its specific biological activities and potential applications in research and medicine.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amino group and ester moiety:

  • Amino group oxidation : Converts the methylamino group to a nitroso or nitro group using oxidizing agents like potassium permanganate (KMnO₄) in acidic media.

  • Ester oxidation : The ester linkage (C=O) is oxidized to a carboxylic acid under strong oxidizing conditions (e.g., H₂O₂ with catalytic H₂SO₄).

Reaction Table: Oxidation Pathways

ReagentConditionsMajor Product
KMnO₄H+ (acidic)Nitroso/nitro derivatives
H₂O₂/H₂SO₄Heat, acidic2-(Methylamino)butanoic acid

Reduction Reactions

Reduction targets the ester group and amino substituent:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (2-(methylamino)butanol).

  • Amino group reduction : Sodium borohydride (NaBH₄) selectively reduces nitro derivatives to amines.

Reaction Table: Reduction Pathways

ReagentConditionsMajor Product
LiAlH₄Anhydrous ether2-(Methylamino)butanol
NaBH₄Methanol, 25°CPrimary amine derivatives

Substitution Reactions

The methylamino group acts as a nucleophile:

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts under basic conditions (e.g., K₂CO₃).

Reaction Table: Substitution Pathways

ReagentConditionsMajor Product
CH₃IDMF, 80°CQuaternary ammonium salts

Mechanism of Action

The compound’s reactivity stems from its dual functional groups:

  • Ester hydrolysis : Hydrolyzes to 2-(methylamino)butanoic acid under acidic/basic conditions, releasing methanol.

  • Amino group acidity : The methylamino group (pKa ≈ 8.5) facilitates proton transfer in nucleophilic reactions .

Stability and Handling

  • Storage : Stable at 2–8°C under anhydrous conditions. Avoid exposure to strong oxidizers or bases .

  • Hazards : May cause skin/eye irritation (H315/H319) and respiratory issues upon dust inhalation .

Preparation Methods

General Synthetic Strategies

The preparation of methyl 2-(methylamino)butanoate hydrochloride generally involves:

These methods aim for high purity, yield, and enantioselectivity when applicable.

Reductive Amination Route

One common approach is the reductive amination of methyl 2-aminobutanoate with formaldehyde or other methylating agents, followed by salt formation with hydrochloric acid.

  • Process details:

    • The amine precursor is reacted with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium borohydride.
    • The reaction is typically performed in methanol or ethanol under controlled temperature (0–10 °C) to optimize selectivity.
    • The hydrochloride salt is obtained by treatment with hydrochloric acid, often followed by recrystallization from solvents like isopropanol or ethyl acetate to improve purity.
  • Research findings:

    • Sodium borohydride reduction in ethanol at 4–6 °C provides efficient conversion with minimal side products.
    • Recrystallization solvents such as C6-alkanols (e.g., isopropanol) yield high purity crystalline hydrochloride salts.

Esterification and Amination Sequence

Another method involves the esterification of 2-(methylamino)butanoic acid or its derivatives, followed by conversion to the hydrochloride salt:

  • Stepwise procedure:

    • The acid is esterified using methanol under acidic catalysis or by reaction with methylating agents like methyl iodide in the presence of a base.
    • The methylamino group is introduced via methylamine treatment, often in alcoholic solvents to facilitate solubility and reaction kinetics.
    • The hydrochloride salt is formed by direct acidification with HCl gas or aqueous HCl solutions.
  • Process advantages:

    • This method allows for isolation of intermediate esters or acids, facilitating purification and characterization.
    • It is compatible with one-pot or telescoped synthesis strategies, reducing reaction times and solvent usage.

Catalytic Hydrogenation and Desulfurization Approaches

Though more common in related amino acid derivatives, catalytic hydrogenation using Pd/C or Raney Nickel has been explored for related compounds, potentially adaptable for methyl 2-(methylamino)butanoate synthesis:

  • Catalysts and conditions:

    • Raney Nickel and Pd/C catalysts under hydrogen pressure (20–80 bar) at temperatures ranging from 25 to 80 °C.
    • Continuous flow reactors with controlled residence times (seconds to minutes) enhance conversion and selectivity.
  • Application relevance:

    • These methods are primarily used for desulfurization and reductive amination in related amino acid methyl esters, which could inform process optimization for this compound.

Process Optimization and Purification

  • Purification:

    • Recrystallization from ethyl acetate, isopropanol, or acetonitrile is standard to achieve >99% purity.
    • Distillation under reduced pressure may be used for removing volatile impurities or residual solvents.
  • Yield and purity:

    • Optimized processes report yields up to 94% with purity exceeding 99%, minimizing by-products such as over-alkylated amines or hydrolysis products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Solvents Used Catalyst/Reducing Agent Yield (%) Purity (%) Notes
Reductive Amination Methylamine, sodium borohydride 0–10 Ethanol, methanol Sodium borohydride 85–94 >99 Low temp favors selectivity; recrystallization essential
Esterification + Amination 2-(Methylamino)butanoic acid, methanol, HCl Ambient to reflux Methanol, ethyl acetate Acid catalyst (e.g., HCl) 80–90 >98 One-pot processes possible; salt formation by acidification
Catalytic Hydrogenation (related) Raney Ni or Pd/C, H2 pressure 25–80 Water, methanol Raney Ni, Pd/C Variable High Continuous flow enhances efficiency; applicable to related esters

Q & A

Q. How to address discrepancies in literature regarding biological activity mechanisms?

  • Approach : Cross-reference patents (e.g., EP 4374877A2 ) with journal studies. Conduct target engagement assays (SPR, ITC) to confirm binding to proposed receptors (e.g., NMDA). Discrepancies may stem from off-target effects or metabolite interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(methylamino)butanoate hydrochloride
Reactant of Route 2
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Methyl 2-(methylamino)butanoate hydrochloride

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